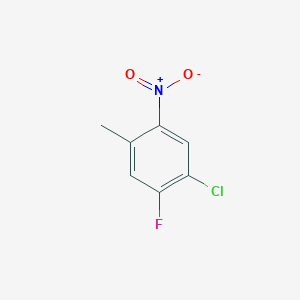

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

カタログ番号 B180335

CAS番号:

118664-99-6

分子量: 189.57 g/mol

InChIキー: WZEMBGOGKOKTDW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“1-Chloro-2-fluoro-4-methyl-5-nitrobenzene” is a chemical compound used as a pharmaceutical intermediate . It is also used as a Ceritinib intermediate .

Synthesis Analysis

The synthesis of “1-Chloro-2-fluoro-4-methyl-5-nitrobenzene” involves complex chemical reactions . The molecule is essentially planar with a dihedral angle of 6.2 (3) ° between the nitro group and the phenyl ring .Molecular Structure Analysis

The molecular formula of “1-Chloro-2-fluoro-4-methyl-5-nitrobenzene” is C7H5ClFNO2 . The average mass is 189.572 Da and the monoisotopic mass is 188.999283 Da .Chemical Reactions Analysis

The chemical reactions involving “1-Chloro-2-fluoro-4-methyl-5-nitrobenzene” are complex and involve multiple steps .Physical And Chemical Properties Analysis

The molecular weight of “1-Chloro-2-fluoro-4-methyl-5-nitrobenzene” is 189.57 g/mol . It has a topological polar surface area of 45.8 Ų .科学的研究の応用

- Field: Chemistry

- Application: The compound 1-Chloro-2-methyl-4-nitrobenzene, also called 2-chloro-5-nitrotoluene, belongs to the family of chlorinated nitroaromatic compounds. These are important building blocks for the synthesis of diverse heterocycles and a number of industrial chemicals .

- Method: The title compound was prepared from 4-chloroaniline in good yield on successive oxidation and methylation .

- Results: The compound crystallizes in the monoclinic space group P 2 1 /n with unit cell dimensions a = 13.5698 (8), b = 3.7195 (3), c = 13.5967 (8) Å, ß = 91.703 (3) °, V = 685.96 (10) Å 3 .

- Field: Organic Chemistry

- Application: 2-Chloro-1-fluoro-4-nitrobenzene undergoes reduction in the presence of Mo (CO) 6 and 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) under microwave irradiation to yield a mixture of 3-chloro-4-fluoroaniline and 3-chloro-4-ethoxyaniline .

- Method: The reduction process is carried out under microwave irradiation .

- Results: The reduction yields a mixture of 3-chloro-4-fluoroaniline and 3-chloro-4-ethoxyaniline .

Synthesis and Crystal Structure

Reduction in the Presence of Mo (CO) 6 and 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU)

- Field: Organic Chemistry

- Application: A nucleophilic aromatic substitution reaction is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .

- Method: The reaction is carried out in ethanol solution at room temperature .

- Results: The displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine .

- Field: Industrial Chemistry

- Application: 1-chloro-4-nitrobenzene is used in the industrial production of azo and sulfur dyes, drugs, and pesticides . It is found in industrial wastes and is a serious environmental pollutant .

- Method: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

Nucleophilic Aromatic Substitution

Industrial Production of Azo and Sulfur Dyes, Drugs, and Pesticides

- Field: Organic Chemistry

- Application: 1-chloro-2-nitrobenzene reacts with dinitrogen pentoxide in dichloromethane. This reaction is strongly catalysed by H-Faujasite-720 (zeolite) .

- Method: The reaction is carried out in dichloromethane .

- Results: The specific results or outcomes obtained are not provided in the source .

- Field: Industrial Chemistry

- Application: 1-chloro-4-nitrobenzene is used in the industrial production of azo and sulfur dyes, drugs, and pesticides . It is found in industrial wastes and is a serious environmental pollutant .

- Method: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

Reaction with Dinitrogen Pentoxide

Production of Azo and Sulfur Dyes, Drugs, and Pesticides

特性

IUPAC Name |

1-chloro-2-fluoro-4-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEMBGOGKOKTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459039 | |

| Record name | 1-CHLORO-2-FLUORO-4-METHYL-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | |

CAS RN |

118664-99-6 | |

| Record name | 1-CHLORO-2-FLUORO-4-METHYL-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) was added dropwise over 30 min at 0° C. to a stirred suspension of 2-fluoro-4-methyl-5-nitroaniline (17 g, 100 mmol) in concentrated hydrochloric acid (200 mL). The mixture was stirred at 0° C. for 20 min then transferred to a dropping funnel and added dropwise over 30 min to a stirred suspension of copper(I)chloride (16 g) in concentrated hydrochloric acid (150 mL) at 0° C. The mixture was allowed to warm to room temperature and stirred for 16 h then poured onto ice-water (1.5 L) and extracted with ethyl acetate (3×). The combined organic extracts were washed with brine, dried (magnesium sulfate), concentrated in vacuo and purified by column chromatography [SiO2; heptane] to give the product (14.2 g, 75%) as a yellow solid. An analytical sample was recrystallised (heptane) to give a white solid: mp 57-58° C.; NMR δH (400 MHz, CDCl3) 8.03 (1H, d, J 7.2 Hz), 7.13 (1H, d, J 9.1 Hz), 2.6 (3H, s).

Name

Yield

75%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)

![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)

![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B180269.png)

![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B180270.png)

![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)

![Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride](/img/structure/B180280.png)